molecular formula C32H52F3N9O8 B12044051 TRAP-5 amide Trifluoroacetate

TRAP-5 amide Trifluoroacetate

Cat. No.: B12044051
M. Wt: 747.8 g/mol
InChI Key: UUNMFWMQJXBTAA-VHIJBDTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Thrombin Receptor Agonist Peptides (TRAPs)

Thrombin Receptor Agonist Peptides, commonly known as TRAPs, are synthetic peptides designed to mimic the N-terminal sequence that is unmasked when thrombin cleaves its receptor, PAR-1. nih.gov This cleavage reveals a new N-terminus which then acts as a "tethered ligand," binding to the receptor itself to initiate signaling. nih.govpnas.org TRAPs, such as TRAP-5 amide, can directly activate PAR-1 without the need for enzymatic cleavage by thrombin. glpbio.com This characteristic makes them powerful research tools for studying the specific consequences of PAR-1 activation in isolation from other effects of thrombin. The development of TRAPs has been crucial in dissecting the roles of PAR-1 in a multitude of physiological and pathological processes, including hemostasis, thrombosis, and inflammation. nih.govwikipedia.org

Protease-Activated Receptors (PARs): General Mechanism and Research Significance

Protease-Activated Receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage. nih.govencyclopedia.pubmdpi.com This family consists of four members: PAR1, PAR2, PAR3, and PAR4. wikipedia.orgmdpi.com The activation mechanism is irreversible and involves a protease, such as thrombin or trypsin, cleaving the receptor's extracellular N-terminus at a specific site. nih.govencyclopedia.pub This cleavage unmasks a new N-terminal sequence that functions as a tethered ligand, binding to the receptor to trigger intracellular signaling cascades. nih.govencyclopedia.pub

PARs are widely expressed throughout the body, including on platelets, endothelial cells, immune cells, and neurons, and are involved in a vast array of physiological and pathological processes. wikipedia.orgphysiology.orgmedchemexpress.eu Their research significance is underscored by their roles in hemostasis, thrombosis, inflammation, pain sensation, and even cancer progression. wikipedia.orgphysiology.org The unique activation mechanism of PARs presents a compelling target for therapeutic intervention, and the study of these receptors continues to provide valuable insights into cellular communication and disease pathogenesis.

TRAP-5 Amide as a Canonical PAR-1 Agonist in Research

TRAP-5 amide, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a well-established and selective agonist of PAR-1. glpbio.comcpcscientific.com It corresponds to the first five amino acids of the tethered ligand sequence of human PAR-1 that is exposed after cleavage by thrombin. nih.gov Its ability to directly and potently activate PAR-1 has made it a cornerstone in research aimed at understanding the receptor's function. glpbio.com

In laboratory settings, TRAP-5 amide is used to simulate the effects of thrombin on PAR-1, allowing for the precise study of downstream signaling events. For instance, research has shown that TRAP-5 amide can induce platelet aggregation, a critical step in thrombosis. nih.gov It has also been employed to investigate the role of PAR-1 in cellular processes such as phosphoinositide hydrolysis and the activation of mitogen-activated protein kinase (MAPK) in cardiac myocytes. ahajournals.org The specificity of TRAP-5 amide for PAR-1 allows researchers to distinguish the effects mediated by this particular receptor from those potentially triggered by other PARs or other substrates of thrombin.

Detailed Research Findings with TRAP-5 Amide

Numerous studies have utilized TRAP-5 amide to elucidate the functional roles of PAR-1. In studies on human platelets, TRAP-5 amide was identified as the minimal sequence required to elicit a full serotonin (B10506) release response, a key event in platelet activation. glpbio.com Furthermore, investigations into the bioactive conformation of TRAPs have utilized analogs of TRAP-5 to understand the structural requirements for PAR-1 binding and activation. nih.gov These studies have provided insights into the importance of specific amino acid residues and the peptide backbone conformation for receptor recognition and signaling. nih.govsb-peptide.com For example, it was found that the amide nitrogen between the first and second residues is a crucial determinant for receptor recognition. nih.gov

In A549 cells, a human lung adenocarcinoma cell line, treatment with TRAP-5 amide was shown to produce a dynamic mass redistribution (DMR) signal comparable to that induced by a saturating dose of thrombin, indicating a similar level of receptor activation. glpbio.com This study also demonstrated mutual cross-desensitization between TRAP-5 amide and thrombin, further confirming that they act on the same receptor. glpbio.com

Compound NameSynonym(s)Research Area(s)
TRAP-5 amide Trifluoroacetate (B77799)SFLLR-amide, PAR-1 (1-5) amide (human)Hematology, Cardiovascular Research
Thrombin-Coagulation, Hematology
Trypsin-Proteomics, Cell Culture
VorapaxarSCH 530348Antiplatelet Therapy, Thrombosis
TRAP-6Thrombin Receptor Activator Peptide 6Cardiovascular Research, Hematology
(Thr1)-TRAP-5 amideTFLLR-amidePAR-1 Agonism Research
TRAP-14-PAR-1 Agonism Research

Properties

Molecular Formula

C32H52F3N9O8

Molecular Weight

747.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H51N9O6.C2HF3O2/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1

InChI Key

UUNMFWMQJXBTAA-VHIJBDTGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Analytical Considerations for Trap 5 Amide Trifluoroacetate in Research

Peptide Synthesis Approaches for TRAP-5 Amide

The creation of TRAP-5 amide, a pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2, relies on precise chemical strategies to assemble the amino acid chain and introduce the C-terminal amide. peptide.com Solid-phase peptide synthesis (SPPS) is the predominant method employed for this purpose.

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for assembling peptides like TRAP-5 amide. The process begins by anchoring the C-terminal amino acid to an insoluble polymer resin. beilstein-journals.orgpeptide.com The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus by the sequential addition of Nα-protected amino acids. beilstein-journals.orgnih.gov Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group (deprotection) and the formation of a peptide bond with the next amino acid in the sequence (coupling). beilstein-journals.org

The most common strategy utilized is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. du.ac.in In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). du.ac.inacs.org The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comacs.org Following deprotection, the next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. This cycle is repeated until the desired peptide sequence is fully assembled. beilstein-journals.org

Role of Trifluoroacetic Acid in Peptide Cleavage and Deprotection Strategies

Trifluoroacetic acid (TFA) is a critical reagent in the final stage of Fmoc-based solid-phase peptide synthesis. nih.govopnme.com It is used in a process known as global deprotection, where it simultaneously cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups. acs.orgopnme.com A concentrated solution of TFA, often in a "cleavage cocktail" containing scavenger agents, is used to achieve this. nih.govpeptide.com

Scavengers are essential to prevent side reactions caused by the reactive cationic species generated during the removal of protecting groups. acs.orgopnme.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole, which help to quench these reactive intermediates and minimize the formation of impurities. acs.orgpeptide.com The choice of scavengers depends on the amino acid composition of the peptide. For instance, peptides containing sensitive residues like cysteine, methionine, or tryptophan require specific scavenger combinations to prevent side reactions such as S-alkylation or oxidation. acs.orgpeptide.com The resulting crude peptide, in the form of its trifluoroacetate (B77799) salt, is then precipitated, typically with a cold ether solution.

Strategies for C-Terminal Amide Formation in Peptide Synthesis

The C-terminal amide of TRAP-5 amide is a crucial structural feature. In solid-phase peptide synthesis, this is typically achieved by using a specialized resin that, upon cleavage, yields a peptide with a C-terminal amide. du.ac.in Resins such as Rink amide or PAL (Peptide Amide Linker) are commonly employed for this purpose. peptide.comacs.org These resins are designed to release the peptide as a C-terminal amide when treated with strong acid, such as the TFA cleavage cocktail. du.ac.in

Alternatively, C-terminal amidation can be performed in solution phase after the peptide has been synthesized, though this is less common for routine peptide synthesis. sid.iracs.org One method involves the activation of the C-terminal carboxylic acid of a protected peptide followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt. sid.irgoogle.com Enzymatic methods have also been explored for C-terminal amidation. google.com However, for the synthesis of peptides like TRAP-5 amide, the use of an appropriate amide-forming resin in SPPS is the most direct and widely used strategy. du.ac.in

Purification and Purity Assessment of TRAP-5 Amide Trifluoroacetate

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired peptide along with various impurities. Therefore, rigorous purification and purity assessment are essential to obtain a high-quality product for research applications.

Reversed-Phase High-Performance Liquid Chromatography for Peptide Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides like this compound. americanpeptidesociety.orgnih.gov This technique separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase, typically silica (B1680970) derivatized with C18 alkyl chains. americanpeptidesociety.orgnih.gov

The peptides are then eluted from the column using a mobile phase consisting of a gradient of an aqueous solvent (often containing a small amount of an ion-pairing agent like TFA) and an organic solvent, such as acetonitrile (B52724). nih.gov More hydrophobic peptides interact more strongly with the stationary phase and thus elute later than more hydrophilic peptides. americanpeptidesociety.org By carefully controlling the gradient, high-resolution separation of the target peptide from impurities can be achieved. hplc.eu The fractions containing the purified peptide are collected, combined, and lyophilized to yield the final product.

RP-HPLC Purification Parameters Typical Values/Conditions
Stationary Phase C18 silica (wide-pore, ~300 Å) hplc.eu
Mobile Phase A 0.1% TFA in water hplc.eu
Mobile Phase B 0.1% TFA in acetonitrile nih.gov
Elution Gradient elution nih.gov
Detection UV absorbance at 210-220 nm bachem.com

Methodologies for Characterization of Peptide Purity in Research Applications

To ensure the quality and reliability of research data, the purity and identity of the synthesized this compound must be rigorously confirmed. A combination of analytical techniques is typically employed for this purpose. ijsra.netvicihealthsciences.com

Analytical High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity. bachem.commolecularcloud.org A small sample of the purified peptide is analyzed using a high-resolution analytical column, and the purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks detected at a specific wavelength (commonly 210-220 nm). bachem.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the peptide. vicihealthsciences.commolecularcloud.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide a precise mass measurement, verifying that the correct peptide sequence has been synthesized. biosynth.com

Amino Acid Analysis (AAA) can be used to determine the amino acid composition of the peptide. bachem.comvicihealthsciences.com This involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. The results are compared to the theoretical composition of the target peptide. biosynth.com

Analytical Technique Purpose
Analytical HPLC bachem.comDetermines the purity of the peptide sample.
Mass Spectrometry (MS) molecularcloud.orgConfirms the molecular weight of the peptide.
Amino Acid Analysis (AAA) biosynth.comVerifies the amino acid composition of the peptide.

Methodologies for Trifluoroacetate Counter-Ion Exchange and Elimination for Biological Studies

The presence of the trifluoroacetate (TFA) counter-ion in synthetic peptide samples, such as TRAP-5 amide, is a significant concern for biological research. TFA can interfere with infrared spectroscopy, obscure the amide I band used for secondary structure analysis, and directly impact cellular assays. nih.govresearchgate.net Therefore, exchanging or eliminating the TFA counter-ion is a critical step to ensure the reliability and accuracy of experimental results. lifetein.com Several methodologies have been developed to achieve this, each with distinct principles and efficiencies.

Common Methodologies for TFA Removal

The most prevalent techniques involve replacing the trifluoroacetate ion with a counter-ion from a different acid, typically a more biologically compatible one like hydrochloric acid (HCl) or acetic acid. peptide.com The choice of method often depends on the peptide's characteristics, the required level of TFA removal, and the available instrumentation.

Lyophilization with Hydrochloric Acid (HCl): This is a widely adopted method for exchanging TFA with chloride ions. lifetein.com The procedure involves dissolving the peptide-TFA salt in a dilute HCl solution, followed by freeze-drying (lyophilization). peptide.com To ensure complete exchange, this process is often repeated multiple times. lifetein.com The principle relies on the use of an excess of a strong acid (HCl, pKa = -7) to displace the weaker trifluoroacetic acid (pKa ≈ 0). nih.gov It is crucial to use an appropriate HCl concentration, typically between 2 mM and 10 mM, as lower concentrations may result in incomplete exchange, while higher concentrations could potentially modify the peptide's structure. lifetein.comresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be adapted for counter-ion exchange. nih.gov The peptide is loaded onto an RP-HPLC column and eluted using a mobile phase containing the desired counter-ion, such as acetate (B1210297) from acetic acid, instead of TFA. mdpi.com This allows for simultaneous purification and counter-ion exchange. However, achieving complete removal of TFA might require multiple runs or specific isocratic elution conditions, and it can be a time-consuming process. mdpi.comnih.gov

Ion-Exchange Chromatography (IEX): Anion-exchange chromatography is a direct method for replacing counter-ions. The peptide-TFA salt is passed through a column packed with a strong anion-exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate or chloride). nih.govpeptide.com The resin captures the trifluoroacetate ions and releases the new counter-ions, which then form a salt with the cationic peptide. This method can be highly efficient for complete TFA removal. nih.gov

Solid-Phase Extraction (SPE): A variation of chromatography, RP-SPE offers a rapid and cost-effective method for simultaneous peptide purification and counter-ion exchange. mdpi.comresearchgate.net The crude peptide is dissolved in a solution containing the target counter-ion (e.g., 0.02 M HCl) and loaded onto an SPE column. After washing, the peptide, now in its hydrochloride salt form, is eluted. mdpi.com This methodology has proven effective for various peptides, yielding high purity and low residual TFA content. mdpi.com

Deprotonation/Reprotonation: This chemical approach involves dissolving the peptide in a basic solution to deprotonate the cationic amino groups, thereby releasing the bound trifluoroacetate counter-ion. The peptide is then reprotonated by adding the acid of the desired counter-ion (e.g., HCl or acetic acid). This method can achieve complete removal of TFA but requires careful pH control to avoid peptide degradation or modification, especially at high pH. nih.gov

Non-Aqueous Organic Solvents with HCl: An alternative approach involves dissolving the peptide in a non-aqueous organic solvent (e.g., methanol, ethanol) saturated with HCl gas. nih.gov The mixture is incubated, and the solvent is evaporated. This process is repeated several times and has been shown to be highly efficient, in some cases superior to the standard aqueous HCl lyophilization method for TFA removal. nih.gov

Comparison of TFA Exchange Methodologies

The selection of an appropriate method for TFA removal is crucial for the integrity of subsequent biological studies. The table below provides a comparative overview of the common techniques.

MethodPrincipleEfficiencyAdvantagesDisadvantagesCitations
Lyophilization with HCl Displacement by a stronger acid and repeated freeze-drying.High, but may require multiple cycles.Simple, widely used, does not require complex instrumentation.Can be time-consuming, risk of peptide modification at high HCl concentrations. nih.gov, lifetein.com, peptide.com
RP-HPLC Chromatographic separation using a TFA-free mobile phase.Partial to almost complete.Simultaneous purification and exchange.May not achieve complete removal in a single run, can be time-consuming. nih.gov, mdpi.com
Ion-Exchange Chromatography Anion exchange on a resin pre-loaded with the target counter-ion.High to complete.Highly efficient, can be tailored for specific ions.Requires specific IEX columns and protocols. nih.gov, peptide.com
Solid-Phase Extraction (SPE) Adsorption and elution on a solid phase with a new counter-ion solution.HighFast, low-cost, efficient for simultaneous purification and exchange.Efficiency may vary with peptide characteristics. mdpi.com, researchgate.net
Deprotonation/Reprotonation pH adjustment to release TFA, followed by reprotonation with a new acid.Complete removal possible.Complete elimination of TFA.Risk of peptide degradation or side reactions at basic pH. nih.gov
Non-Aqueous HCl Exchange Dissolution in HCl-saturated organic solvent followed by evaporation.High to superior.Highly efficient, can be faster than aqueous lyophilization.Requires handling of HCl gas and organic solvents. nih.gov

Analytical Verification of TFA Removal

Molecular Pharmacology and Cellular Signaling of Trap 5 Amide

Protease-Activated Receptor 1 (PAR-1) Agonism by TRAP-5 Amide

TRAP-5 amide mimics the action of the endogenous tethered ligand of PAR-1, which is unmasked following proteolytic cleavage of the receptor's N-terminus by proteases such as thrombin. nih.govnih.gov This agonism initiates a cascade of intracellular events that are central to cellular responses in various tissues.

Upon binding of TRAP-5 amide to PAR-1, the receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. PAR-1 is known for its promiscuous coupling to several G protein families, including Gαq, Gα12/13, and Gαi. nih.gov This differential coupling is a critical determinant of the downstream signaling pathways that are engaged.

The activation of these G proteins initiates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. Research has shown that the specific G protein pathway activated can be dependent on the agonist and the cellular context. nih.govashpublications.org

Table 1: G Proteins Associated with PAR-1 Activation

G Protein Family Key Downstream Effectors
Gαq/11 Phospholipase C (PLC)
Gα12/13 RhoGTPases (e.g., RhoA)
Gαi/o Adenylyl Cyclase (inhibition)

This table summarizes the primary G protein families that are known to be activated upon PAR-1 agonism.

The binding of TRAP-5 amide to the extracellular domain of PAR-1 induces specific conformational rearrangements within the receptor's transmembrane helices. While the precise, high-resolution structural changes induced specifically by TRAP-5 amide are a subject of ongoing research, it is understood that these alterations are crucial for the formation of a high-affinity binding site for intracellular G proteins. This induced-fit mechanism is a hallmark of GPCR activation and is essential for the transmission of the extracellular signal across the cell membrane. These conformational shifts are believed to expose or create specific docking sites on the intracellular loops of the receptor, allowing for the selective engagement of different G protein subtypes.

Prolonged or repeated exposure to TRAP-5 amide leads to a waning of the cellular response, a phenomenon known as desensitization. This process is critical for preventing overstimulation and for maintaining cellular homeostasis. A key mechanism of PAR-1 desensitization involves the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestins.

The binding of β-arrestin to the phosphorylated PAR-1 sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its primary signaling partners. nih.gov Furthermore, β-arrestin acts as a scaffold protein, promoting the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. nih.gov Once internalized, the receptor can be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation. nih.gov The balance between these two fates is a key determinant of the long-term signaling capacity of the cell in response to PAR-1 agonists. Studies in cardiomyocytes have suggested that the trafficking and degradation of PAR-1 can be influenced by cellular conditions such as hypoxia. nih.govnih.gov

Intracellular Signaling Cascades Elicited by TRAP-5 Amide

The activation of PAR-1 by TRAP-5 amide triggers a complex network of intracellular signaling pathways that ultimately dictate the cellular response. These cascades are initiated by the activated G proteins and involve the generation of second messengers and the activation of various protein kinases.

TRAP-5 amide-induced PAR-1 activation leads to the stimulation of several key protein kinase cascades that play central roles in cell proliferation, survival, migration, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of PAR-1 is strongly linked to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This typically occurs downstream of Gαq-mediated activation of Protein Kinase C (PKC) and can also be influenced by Gβγ subunits. Activated ERK1/2 can translocate to the nucleus to regulate gene expression. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: PAR-1 signaling can also lead to the activation of the PI3K/Akt pathway, a critical regulator of cell survival and metabolism. nih.gov This can be mediated by both Gαi and Gβγ subunits. Akt, also known as Protein Kinase B (PKB), phosphorylates a wide range of substrates to inhibit apoptosis and promote cell growth. nih.gov

Rho Kinase (ROCK): Downstream of Gα12/13 activation, the small GTPase RhoA is activated, which in turn activates ROCK. This pathway is a major regulator of the actin cytoskeleton and is involved in processes such as cell contraction, migration, and adhesion.

Table 2: Key Kinase Pathways Activated by TRAP-5 Amide via PAR-1

Kinase Pathway Primary Upstream Activator Key Cellular Functions
ERK1/2 (MAPK) Gαq/PKC Proliferation, Differentiation, Gene Expression
PI3K/Akt Gαi/Gβγ Cell Survival, Growth, Metabolism

This table provides a summary of major kinase signaling cascades initiated by TRAP-5 amide-mediated PAR-1 activation.

The activation of PAR-1 by TRAP-5 amide leads to the rapid generation of intracellular second messengers. These small molecules diffuse throughout the cell to propagate and amplify the initial signal.

Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): A primary consequence of Gαq activation is the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: IP3 and DAG. wikipedia.orgnih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. wikipedia.orgnih.gov

Calcium (Ca2+): The elevation of intracellular Ca2+ concentration is a crucial and versatile second messenger signal. wikipedia.orgbritannica.com It can directly or indirectly (via calmodulin) modulate the activity of a vast array of enzymes, including certain isoforms of PKC and other kinases, leading to a wide range of cellular responses. wikipedia.org

Cyclic Adenosine Monophosphate (cAMP): While PAR-1 is not classically associated with cAMP production, its coupling to Gαi can lead to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This results in a decrease in intracellular cAMP levels, which can impact the activity of Protein Kinase A (PKA) and other cAMP-dependent pathways. nih.gov

The interplay between these second messenger systems allows for a highly regulated and context-specific cellular response to PAR-1 activation by TRAP-5 amide.

Transcriptional and Post-Transcriptional Regulatory Events

Activation of the Protease-Activated Receptor 1 (PAR-1) by agonists such as TRAP-5 amide trifluoroacetate (B77799) initiates a cascade of intracellular signaling events that ultimately influence gene expression. While direct binding of TRAP-5 amide to DNA or RNA is not its mechanism of action, its engagement with PAR-1, a G protein-coupled receptor (GPCR), triggers signaling pathways known to modulate the activity of transcription factors.

The primary mechanism for PAR-1-mediated gene regulation involves the activation of mitogen-activated protein kinase (MAPK) pathways. Upon agonist binding, PAR-1 can couple to various G proteins, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways. nih.govmdpi.com

ERK Pathway: The ERK/MAPK pathway is a critical chain of proteins that communicates signals from a cell surface receptor to the DNA in the nucleus. wikipedia.org Activated ERK translocates to the nucleus where it can phosphorylate and activate a multitude of transcription factors, including Elk-1, c-Fos, and cAMP response element-binding protein (CREB). qiagen.comcreative-diagnostics.com These transcription factors then bind to specific DNA sequences to regulate the expression of genes involved in cellular processes such as proliferation, differentiation, and survival. qiagen.comnih.gov For instance, ERK signaling is known to induce the transcription of Cyclin D genes, which are essential for the G1 to S-phase transition in the cell cycle. wikipedia.org

JNK Pathway: The JNK pathway is typically activated by stress stimuli and inflammatory cytokines. anygenes.com Once activated, JNKs phosphorylate transcription factors within the activator protein 1 (AP-1) family, such as c-Jun and activating transcription factor 2 (ATF2). anygenes.comwikipedia.org This phosphorylation enhances their ability to drive the expression of genes involved in inflammatory responses, apoptosis, and cell proliferation. wikipedia.orgcreative-diagnostics.com

Furthermore, the expression of the PAR-1 gene (F2R) itself is subject to regulation. Studies in endothelial cells have identified proteins, such as the deubiquitinase USP34, that modulate the abundance of PAR-1 mRNA transcripts. molbiolcell.org Depletion of USP34 leads to an increase in F2R mRNA and consequently higher PAR-1 protein expression, suggesting a post-transcriptional or transcriptional control mechanism that determines the cell's sensitivity to PAR-1 agonists. molbiolcell.org In certain cancer cell lines, stimulation with PAR-1 and PAR-2 agonists has been shown to regulate a host of genes, including those encoding cytokines and chemokines, highlighting the receptor's role in modulating complex transcriptional programs. nih.gov

Specific Cellular Responses Mediated by TRAP-5 Amide

Platelet Activation and Aggregation Mechanisms

TRAP-5 amide is a potent agonist of PAR-1 and is frequently used to study thrombin-mediated platelet activation in a controlled, non-proteolytic manner. Activation of PAR-1 on human platelets by TRAP-5 amide initiates a signaling cascade that culminates in platelet shape change, granule secretion, and aggregation, which are critical events in hemostasis and thrombosis.

The signaling pathway involves the coupling of PAR-1 to Gq and G12/13 proteins. nih.gov This leads to the activation of phospholipase Cβ (PLCβ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), causing a rise in intracellular calcium and activation of protein kinase C (PKC). These events drive the subsequent stages of platelet activation.

A key aspect of PAR-1-mediated platelet aggregation is its interplay with other signaling pathways. The process is partially dependent on the release of secondary agonists from platelet granules, such as adenosine diphosphate (ADP). ADP acts on P2Y1 and P2Y12 receptors to amplify the aggregation response. Additionally, studies have shown the involvement of matrix metalloproteinase-2 (MMP-2) in aggregation induced by PAR-1 agonists. The final common step in platelet aggregation is the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which binds fibrinogen, linking platelets together to form an aggregate.

The potency of various PAR agonists in inducing platelet aggregation has been quantified by determining their half-maximal effective concentration (EC₅₀).

AgonistEC₅₀ Value (μM) for Platelet Aggregation
TRAP-14 (SFLLRNPNDKYEPF-amide)24 ± 1.7
TRAP-6 (SFLLRN-amide)0.8
TFLLR-amide (PAR1AP)3.9 ± 1.1

Table 1: Comparative aggregatory potency of different Thrombin Receptor Activating Peptides (TRAPs) on human platelets. The EC₅₀ value represents the concentration of the agonist that is required to induce 50% of the maximal aggregation response.

Endothelial Cell Responses to PAR-1 Agonism

Endothelial cells lining the vasculature express PAR-1, and its activation by agonists like TRAP-5 amide plays a significant role in regulating vascular tone, permeability, and inflammation. In endothelial cells, PAR-1 activation by thrombin or agonist peptides promotes coupling to Gq and G12/13, leading to PKC, Ca²⁺, and RhoA activation, which can promote the disruption of the endothelial barrier. researchgate.net

PAR-1 signaling in endothelial cells also activates MAPK pathways, including JNK and ERK, as well as AMP-activated protein kinase (AMPK). mdpi.com A key downstream effector of these pathways is endothelial nitric oxide synthase (eNOS). Activation of eNOS leads to the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and maintaining vascular homeostasis. mdpi.com

The response of endothelial cells to PAR-1 activation can be context-dependent, a phenomenon known as biased agonism. For example, while thrombin-mediated PAR-1 activation is often pro-inflammatory and increases endothelial permeability, activation by activated protein C (aPC) can be cytoprotective and enhance barrier function. ashpublications.org Agonist peptides like TFLLR-NH₂ are often used to mimic the broad signaling effects of thrombin. mdpi.com In brain microvascular endothelial cells, PAR-1 stimulation with TFLLR leads to the activation of JNK and eNOS, which are essential for modulating the phosphorylation of VE-cadherin, a key component of adherens junctions that control endothelial permeability. mdpi.com Furthermore, PAR-1 activation in cerebral endothelial cells can induce a pro-inflammatory phenotype, resulting in increased expression of adhesion molecules like ICAM-1. mdpi.com

Astrocytic Signaling Modulated by Related TRAP Peptides

Astrocytes, the most abundant glial cells in the central nervous system, express functional PAR-1 receptors and play an active role in neuroinflammation and brain injury responses. nih.gov Activation of these receptors by related TRAP peptides, such as TFLLR-NH₂, elicits significant signaling responses in astrocytes. nih.govresearchgate.net

One of the primary responses is an increase in intracellular calcium ([Ca²⁺]i), a universal second messenger that triggers a wide range of cellular processes. nih.gov Studies show that PAR-1 activation on astrocytes leads to sustained activation of the ERK pathway, which in turn regulates astrocyte proliferation. nih.gov This proliferative response, known as astrogliosis, is a hallmark of the brain's reaction to injury and is characterized by increased expression of glial fibrillary acidic protein (GFAP). nih.gov Selective activation of PAR-1 in vivo has been shown to induce astrogliosis. nih.gov

Beyond proliferation, PAR-1 signaling in astrocytes also modulates neuroinflammation. Activation with thrombin or a thrombin receptor agonist peptide (TRag) upregulates the secretion of the chemokine GRO/CINC-1. nih.gov This response is mediated primarily through the JNK signaling pathway. nih.gov This chemokine release can have protective effects, as studies have shown it can preserve astrocytes from toxic insults and apoptotic cell death. nih.gov Therefore, PAR-1 signaling in astrocytes, which can be mimicked by TRAP peptides, is a key mechanism in the glial response to CNS injury, influencing both scar formation and neuroprotective inflammatory signaling. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for Trap 5 Amide

Elucidation of Structural Determinants for PAR-1 Agonist Potency and Selectivity

The potency and selectivity of TRAP-5 amide as a PAR-1 agonist are intricately linked to the specific chemical features of its constituent amino acids and the peptide backbone. Systematic modifications have revealed the critical roles of N-terminal residues, the amide backbone, and the amino acid side chains in receptor recognition and activation.

Impact of N-Terminal Residues on Receptor Recognition

The N-terminal serine residue of TRAP-5 amide plays a crucial role in receptor interaction. While a positively charged N-terminus was initially thought to be an absolute requirement for strong agonist activity, studies have shown that this is not always the case. For instance, the N-terminal hydroxyl peptide analog, ψ(HO)S-FLLR-NH2, contradicts this requirement, indicating that other interactions can compensate for the lack of a positive charge. The amide nitrogen between the first and second residues (Ser and Phe) has been identified as a key determinant for receptor recognition.

Influence of Amide Backbone Modifications on Agonist Activity

Modifications to the amide backbone of TRAP-5 amide have provided significant insights into the conformational requirements for PAR-1 activation. N-methylation of the peptide backbone, a common strategy to introduce conformational constraints and increase metabolic stability, has been explored. An N-methyl scan, where each amide nitrogen is systematically methylated, revealed the sensitivity of certain positions to this modification. For example, the analog SF-NMeL-LR-NH2 was found to be inactive, highlighting the importance of the hydrogen-bonding capacity of the amide proton at this position for maintaining the bioactive conformation.

Side Chain Contributions to Agonist Efficacy

The side chains of the amino acid residues in TRAP-5 amide are critical for its efficacy as a PAR-1 agonist. Alanine scanning, a technique where individual amino acid residues are systematically replaced by alanine, has been employed to probe the contribution of each side chain.

Position 3 of TRAP-5 is known to be tolerant of a wide variety of side chains. However, this position does not tolerate the introduction of rigid spacers. Analogs containing 3-aminocyclohexane-1-carboxylic acid or 2-aminocycloalkane-1-carboxylic acid at this position were found to lack agonist activity, indicating that a degree of conformational flexibility at this position is necessary for receptor activation.

Rational Design and Synthesis of TRAP-5 Amide Analogs

The insights gained from SAR studies have guided the rational design and synthesis of TRAP-5 amide analogs with the aim of developing molecules with enhanced or altered biological profiles, such as increased potency, selectivity, or metabolic stability.

Targeted Modifications for Enhanced or Altered Biological Profiles

Targeted modifications of TRAP-5 amide have been pursued to create analogs with improved therapeutic potential. For instance, proline scanning, where residues are replaced by proline to introduce conformational rigidity, has been utilized to explore the bioactive conformation. The analog SFPLR-NH2 was found to be active, suggesting that a specific turn-like conformation may be favorable for receptor binding and activation.

Further modifications have focused on creating more stable or selective agonists. The introduction of unnatural amino acids or backbone modifications like reduced amide bonds (pseudopeptides) and thioamides are strategies that have been explored in the broader field of peptide drug discovery and could be applied to TRAP-5 amide to enhance its pharmacokinetic properties.

Synthetic Strategies for Modified Peptide Architectures

The synthesis of TRAP-5 amide and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. For the synthesis of modified peptide architectures, specialized building blocks and synthetic protocols are required.

For N-methylated analogs, the corresponding N-methylated amino acid derivatives are incorporated during SPPS. The synthesis of backbone-modified peptides, such as those with reduced amide bonds or ester linkages, often requires the synthesis of specific dipeptide building blocks that are then incorporated into the peptide sequence. The purification of the final peptide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity of the compound is confirmed by mass spectrometry.

Computational and Biophysical Approaches in SAR Analysis

The elucidation of the structure-activity relationship (SAR) of TRAP-5 amide and its analogs has been significantly advanced by the integration of computational modeling and biophysical techniques. These approaches provide detailed insights into the conformational and energetic properties that govern the peptide's interaction with its target receptor, the Protease-Activated Receptor 1 (PAR-1).

Computational conformational searches have been instrumental in identifying potential bioactive structures of TRAP-5 and related pentapeptides nih.gov. These in-silico methods explore the vast conformational space available to the flexible peptide, clustering the resulting structures into families of energetically low-lying conformations. This analysis has suggested that an extended structure of the agonist peptide is a primary feature for receptor recognition and binding nih.gov. Furthermore, these models have highlighted the potential for hydrophobic interactions between the side chains of the second residue (Phenylalanine) and the fourth residue (Leucine), indicating a P2-P4 interaction may be crucial for activity nih.gov.

Biophysical methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been employed to experimentally characterize the conformational tendencies of TRAP-5 amide analogs in solution nih.gov. These techniques provide valuable data that can be used to validate and refine the computational models. For instance, spectroscopic data can help determine the presence of secondary structures, like turns or helices, and provide information about the spatial proximity of different parts of the peptide.

One key finding from these combined approaches is the critical role of the peptide backbone conformation and the hydrogen-bonding capabilities of the amide nitrogens nih.gov. Studies involving systematic modifications, such as ester and reduced-amide scans, have demonstrated that while some positions can tolerate changes, others are highly sensitive to alterations that affect the backbone geometry nih.gov. For example, substitution of the amide nitrogen at position 3 with an oxygen was well-tolerated, whereas introducing conformational rigidity at this position with cyclic amino acids resulted in a loss of agonist activity nih.gov.

The following table summarizes the impact of specific modifications on the activity of TRAP-5 analogs, as determined by a combination of computational and biophysical analyses.

Modification Position Analog Type Observed Effect on Activity Inferred Structural Impact
N-methylation3SF-NMeL-LR-NH2InactiveAltered backbone conformation
Ester substitution3SF-psi(COO)-LLR-NH2ActiveMaintained a favorable backbone conformation
Rigid Spacers33-aminocyclohexane-1-carboxylic acidInactiveIntroduced unfavorable conformational constraints
Rigid Spacers32-aminocycloalkane-1-carboxylic acidInactiveIntroduced unfavorable conformational constraints

These integrated computational and biophysical studies have been pivotal in building a comprehensive SAR model for TRAP-5 amide. They have not only identified key structural features required for agonist activity but have also provided a deeper understanding of the conformational dynamics that underpin receptor recognition and activation. This knowledge is invaluable for the rational design of novel and more potent PAR-1 modulators.

Preclinical and in Vitro Research Applications of Trap 5 Amide

Investigation in Cardiovascular and Thrombosis Research Models

TRAP-5 amide trifluoroacetate (B77799) is a selective agonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in the coagulation cascade and platelet activation. glpbio.commedchemexpress.com Its ability to mimic the action of thrombin on this receptor without the need for enzymatic cleavage makes it an ideal tool for dissecting the molecular pathways of thrombosis and hemostasis. glpbio.com

In Vitro Platelet Function Assays

In the field of hematology, TRAP-5 amide is utilized in a variety of in vitro assays to study platelet function. cpcscientific.com By activating PAR1, it triggers a cascade of events leading to platelet aggregation, degranulation, and shape change. nih.gov Researchers use this compound to investigate the efficacy of antiplatelet agents and to understand the mechanisms underlying platelet-related disorders. smolecule.com For instance, it can be used as a positive control in platelet reactivity assays to ensure the responsiveness of the experimental system. smolecule.com

One common application is in light transmission aggregometry (LTA), a gold-standard method for assessing platelet aggregation. nih.gov In this assay, TRAP-5 amide is added to platelet-rich plasma, and the resulting increase in light transmission is measured as platelets clump together. This allows for the quantification of platelet response and the evaluation of inhibitory compounds.

Table 1: In Vitro Platelet Aggregation Studies Using PAR Agonists

AgonistAssay TypeKey FindingsReference
TRAP-6Light Transmission AggregometryEffective in inducing platelet aggregation, serving as a positive control. nih.govsb-peptide.com
TRAP-6Flow CytometryCharacterized specific interactions with PAR1 leading to platelet activation. smolecule.com
ADP, Collagen, TRAP-6, U46619Imaging Flow CytometryDifferent agonists produce distinguishable platelet aggregate morphologies. elifesciences.org

Ex Vivo Models of Hemostasis and Thrombosis

Beyond simple aggregation assays, TRAP-5 amide is also employed in more complex ex vivo models that simulate physiological conditions of blood flow and vessel injury. These models are crucial for understanding the dynamics of thrombus formation.

One such model involves perfusion chambers where whole blood is passed over a surface coated with components of the subendothelial matrix, like collagen. frontiersin.org The addition of TRAP-5 amide can be used to study its effect on platelet adhesion and thrombus growth under shear stress, mimicking the conditions within a blood vessel. These ex vivo systems have been instrumental in evaluating the antithrombotic potential of new drug candidates. nih.gov For example, studies have used these models to demonstrate that blocking the thrombin receptor can prevent arterial thrombosis. ahajournals.org

Cellular Models for Endothelial Biology Research

The endothelium, the inner lining of blood vessels, plays a critical role in regulating vascular tone, inflammation, and coagulation. TRAP-5 amide is used to investigate the role of PAR1 activation in endothelial cells. nih.gov

In cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), TRAP-5 amide can stimulate various responses, including the release of vasoactive substances and the expression of adhesion molecules. molbiolcell.org Researchers have utilized techniques like Translating Ribosome Affinity Purification (TRAP-seq) in co-culture models to study the specific gene expression changes in endothelial cells during processes like angiogenesis. biorxiv.orgbiorxiv.org These studies have revealed dynamic changes in the endothelial cell translatome, particularly in genes related to cell division and blood vessel development. biorxiv.org Furthermore, studies have investigated the cytoprotective effects of certain compounds against oxidative stress in bovine aortic endothelial cells (BAEC), a common in vitro model. nih.gov

Exploration in Neurobiology and Other Physiological Systems

The utility of TRAP-5 amide extends beyond the cardiovascular system. PARs are expressed in various cell types within the central nervous system (CNS) and other tissues, suggesting broader physiological roles.

In Vitro Models of Astrocytic Function

Astrocytes, a type of glial cell in the CNS, are involved in maintaining brain homeostasis, supporting neuronal function, and responding to injury. unimi.itmdpi.com In vitro cultures of primary astrocytes provide a valuable system to study the effects of PAR1 activation on these cells. unimi.it

Research has shown that astrocytes respond to PAR1 agonists, leading to changes in their morphology and gene expression. frontiersin.org For example, activation of PAR1 can influence the expression of proteins involved in neurotransmitter uptake and ion buffering. nih.gov The TRAP-seq methodology has also been applied to Drosophila astrocytes to identify genes with enriched expression in these cells, providing insights into their conserved functions. nih.gov

Receptor Expression and Functional Studies in Diverse Cell Lines

To understand the widespread effects of PAR1 activation, researchers utilize a variety of cell lines that endogenously or recombinantly express this receptor. TRAP-5 amide serves as a reliable tool to probe the functional consequences of PAR1 signaling in these diverse cellular contexts.

For example, in human lung adenocarcinoma A549 cells, treatment with TRAP-5 amide has been shown to induce a dynamic mass redistribution signal, similar to that caused by thrombin, indicating receptor activation and downstream signaling. glpbio.com Studies in these and other cell lines, such as human colon cancer cells, have demonstrated that PAR1 activation can lead to cell proliferation. interchim.fr The ability of TRAP-5 amide to specifically activate PAR1 allows for the detailed characterization of its signaling pathways and the screening of potential therapeutic modulators in a controlled cellular environment.

Future Directions and Advanced Research Perspectives for Trap 5 Amide

Development of Advanced PAR-1 Probes and Pharmacological Tools

The specificity of TRAP-5 amide for PAR-1 makes it a foundational structure for the development of next-generation pharmacological tools. medchemexpress.com Research into the structure-activity relationships of PAR-activating peptides has revealed critical determinants for receptor recognition and activation. For instance, the amide nitrogen between the first and second amino acid residues and the carbonyl groups along the peptide backbone are understood to be key for receptor interaction. sb-peptide.com

Future research will likely focus on modifying the TRAP-5 amide sequence (Ser-Phe-Leu-Leu-Arg-NH2) to create derivatives with enhanced properties. cpcscientific.com These modifications could include:

Finer Specificity: Developing analogs that can distinguish between different activation states or signaling pathways downstream of PAR-1.

Tunable Efficacy: Creating a suite of tools from super-agonists to partial agonists and antagonists by altering key residues. Studies have shown that even subtle conformational changes, such as the N-methylation of an amino acid, can render the peptide inactive, highlighting the sensitivity and potential for fine-tuning. sb-peptide.com

Labeled Probes: Conjugating TRAP-5 amide with fluorescent dyes, biotin, or radionuclides to create probes for receptor tracking, quantification, and imaging in living cells and tissues.

An example of this evolution is the development of analogs like (Thr¹)-TRAP-5 amide, which also functions as a selective PAR-1 agonist. fishersci.com These advanced probes are essential for dissecting the nuanced roles of PAR-1 signaling in health and disease.

Application in High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a critical methodology for discovering new drugs and therapeutic agents by testing vast libraries of compounds for biological activity. acs.org TRAP-5 amide is ideally suited to serve as a standard agonist in HTS assays designed to identify novel modulators of PAR-1.

In such an assay, a cellular system expressing PAR-1 would be stimulated with a consistent concentration of TRAP-5 amide to elicit a measurable response, such as calcium mobilization or platelet aggregation. bertin-bioreagent.com The library of test compounds would then be added to see if they enhance or inhibit this response. This approach enables the screening of tens of thousands of compounds efficiently. acs.org

The use of TRAP peptides in screening contexts is already established; for example, TRAP-6, a closely related hexapeptide, is used as a platelet stimulant in flow cytometry assays to assess the impact of various substances on platelet activation. researchgate.net Future applications will involve scaling these types of assays into HTS formats to:

Identify small-molecule inhibitors of PAR-1 for anti-thrombotic therapies.

Discover allosteric modulators that can fine-tune receptor activity.

Screen for compounds that selectively block a specific downstream pathway of PAR-1 activation.

The stability and well-characterized activity of TRAP-5 amide make it a reliable and cost-effective tool for these large-scale screening campaigns.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the larger picture of how biological systems function by studying the interactions between various components, such as genes, proteins, and metabolites. The specific action of TRAP-5 amide—activating a single receptor, PAR-1—provides a precise trigger to study the global cellular response.

By stimulating cells with TRAP-5 amide and then applying "omics" technologies, researchers can gain a comprehensive understanding of PAR-1 signaling. This integrative approach could involve:

Proteomics: Using mass spectrometry to identify all the proteins whose expression or post-translational modification state changes after PAR-1 activation. nih.gov

Transcriptomics: Analyzing changes in gene expression to identify the genetic networks regulated by PAR-1 signaling.

Metabolomics: Studying how PAR-1 activation alters the metabolic profile of a cell.

This approach allows researchers to move beyond linear pathways and build complex network models of PAR-1's role in the cell. For instance, activating platelets with TRAP-5 amide and analyzing the subsequent changes in their proteome and secretome can provide a holistic view of the molecular machinery of thrombosis. While these large-scale studies are complex, they offer the potential to uncover novel functions and unexpected crosstalk between PAR-1 and other signaling systems, providing a deeper mechanistic understanding.

Conceptual Exploration of TRAP-5 Amide as a Research Tool in Disease Pathophysiology

The role of PARs in a variety of physiological and pathophysiological processes is well-documented, including arterial thrombosis, inflammation, and tumor progression. interchim.fr As a selective PAR-1 agonist, TRAP-5 amide serves as a powerful research tool to probe the specific contribution of this receptor to various diseases.

Its utility has been demonstrated in several areas of disease research:

Cardiovascular Disease: TRAP-5 amide is used in research on coronary heart disease (CHD) and to study platelet aggregation in models of thrombosis. medchemexpress.comsmolecule.com It allows researchers to induce platelet activation in a controlled manner to test the efficacy of anti-platelet agents. smolecule.com

Inflammation and Immunology: PAR-1 is expressed on various immune cells and endothelial cells. TRAP-5 amide can be used to investigate the role of PAR-1 activation in inflammatory responses.

Neurology: Research has suggested a protective role for TRAP peptides on astrocytes in the context of hypoglycemia, opening avenues for studying PAR-1's function in the central nervous system. sb-peptide.com

Infectious Disease: In studies related to COVID-19, TRAP peptides have been used to investigate whether viral components, like the spike protein, have a direct effect on platelet activity and coagulation, which are key features of the disease's pathophysiology. researchgate.net

By providing a consistent and specific method to activate PAR-1, TRAP-5 amide allows for the systematic exploration of this receptor's role in disease models, helping to validate it as a potential therapeutic target.

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying TRAP-5 amide trifluoroacetate’s PAR1 activation mechanism, and how should they be designed?

  • Answer: A549 human lung adenocarcinoma cells are a validated model for studying PAR1 activation via TRAP-5 amide. Experimental design should include dynamic mass redistribution (DMR) assays under static conditions, with TRAP-5 amide at 10 µM for 30 minutes to observe sustained signaling (≥2 hours). Parallel thrombin (10 U/mL) controls are critical to validate receptor cross-desensitization . Cell viability and receptor density should be standardized to minimize variability.

Q. How does this compound mimic thrombin’s activity without proteolysis?

  • Answer: TRAP-5 amide (SFLLR-NH2) directly binds PAR1’s tethered ligand domain, bypassing proteolytic cleavage required for thrombin activation. Its sequence (Ser-Phe-Leu-Leu-Arg-NH2) retains the minimal structural motifs necessary for receptor interaction, enabling serotonin release in platelets and downstream signaling comparable to thrombin .

Q. What methodological considerations are essential for ensuring peptide purity and stability in this compound studies?

  • Answer: Use high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Trifluoroacetate counterions may interfere with NMR or mass spectrometry; alternative ion-pairing agents (e.g., formic acid) can mitigate this. Store lyophilized peptide at -20°C in anhydrous conditions to prevent trifluoroacetate hydrolysis, which can alter bioactivity .

Advanced Research Questions

Q. How do structural modifications at Position 3 (P3) of this compound affect PAR1 binding and signaling?

  • Answer: P3 (Leu) tolerates substitutions (e.g., SF-ψ(COO)-LLR-NH2) without activity loss, suggesting flexibility in hydrogen bonding. However, amide-to-ester substitutions may alter backbone conformation, necessitating molecular dynamics simulations to assess receptor docking stability . Comparative assays (e.g., calcium flux, DMR) should quantify agonist efficacy post-modification.

Q. What analytical challenges arise in quantifying trifluoroacetate degradation products in TRAP-5 amide formulations?

  • Answer: Trifluoroacetic acid (TFA) can degrade into volatile byproducts under heat or light, complicating LC-MS analysis. Use deuterated solvents and 19F NMR to track TFA-specific signals (δ = -75 to -76 ppm). Calibrate CF3/CH3 peak ratios against known carboxylate standards to deconvolute overlapping CO2 signals in degradation studies .

Q. How can researchers resolve contradictions in TRAP-5 amide’s cellular responses under static vs. flow conditions?

  • Answer: Static conditions favor sustained DMR signals, while flow systems (e.g., microfluidics) may shear-bound receptors, reducing TRAP-5 amide efficacy. Use real-time impedance monitoring to correlate shear stress with PAR1 internalization rates. Normalize data to thrombin’s flow-insensitive response to isolate TRAP-5-specific artifacts .

Q. What strategies differentiate this compound’s effects from other PAR agonists (e.g., TRAP-6) in complex disease models like coronary heart disease?

  • Answer: Conduct competitive binding assays with PAR1 inhibitors (e.g., vorapaxar) to confirm TRAP-5 specificity. In coronary artery models, compare TRAP-5’s Ser-Phe-Leu-Leu-Arg-NH2 sequence against TRAP-6 (SFLLRN-NH2) using transcriptomic profiling to identify unique downstream pathways (e.g., NF-κB vs. MAPK) .

Methodological Best Practices

  • Data Interpretation: Address batch-to-batch variability by including COA-linked purity data (e.g., >99% by HPLC) and validating activity in primary cell lines .
  • Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving human-derived cells or tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.